1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S2/c1-7-11-13-9(17-7)15-3-5-16(6-4-15)10-14-12-8(2)18-10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAFJQBUZEEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Power of Synergy: Evolution of Thiadiazole Piperazine Hybrid Systems
Evolution of Hybrid Systems in Medicinal Chemistry
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophoric units, has emerged as a powerful tool in drug discovery. This strategy can lead to compounds with improved affinity and efficacy, a broader spectrum of activity, and reduced potential for drug resistance.
In recent years, the synthesis of hybrid molecules incorporating both thiadiazole and piperazine (B1678402) moieties has been an active area of research. Scientists have explored various synthetic pathways to connect these two rings, often resulting in symmetrical structures where the piperazine core is flanked by two thiadiazole units. These investigations have been driven by the hypothesis that such hybrids could exhibit synergistic effects, combining the favorable biological profiles of both parent heterocycles.
Current Research Trajectories and Academic Motivations
The investigation into 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine and its derivatives is propelled by several key academic and therapeutic motivations. A primary focus of current research is the exploration of their potential as antimicrobial and anticancer agents.
Studies on analogous N,N'-bis(1,3,4-thiadiazole) substituted piperazines have demonstrated significant biological potential. For instance, research into related compounds has revealed promising activity against various bacterial and fungal strains. The symmetrical arrangement of the thiadiazole rings appears to be a crucial factor in this activity.
In the realm of oncology, piperazine-based bis(1,3,4-thiadiazole) hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govrsc.org These studies provide a strong rationale for the continued investigation of derivatives of this compound as potential anticancer therapeutics. The presence of the methyl group at the 5-position of the thiadiazole ring is an area of particular interest, as substitutions at this position can significantly influence the compound's biological activity and pharmacokinetic properties.
The following table summarizes the reported cytotoxic activity of some piperazine-based bis(heterocycle) derivatives against various cancer cell lines, highlighting the potential of this class of compounds.
| Compound | Cell Line | Activity (IC50, nM) | Reference |
|---|---|---|---|
| Compound 7b | HCT-116 | 3.5 | rsc.org |
| Compound 9a | HCT-116 | 12.1 | rsc.org |
| Compound 9i | HCT-116 | 1.2 | rsc.org |
| Erlotinib (Standard) | HCT-116 | 1.3 | rsc.org |
Future research is expected to focus on elucidating the structure-activity relationships of this class of compounds, optimizing their biological activity through targeted chemical modifications, and exploring their mechanisms of action at the molecular level. The continued investigation of this compound and its analogues holds significant promise for the development of new and effective therapeutic agents.
Advanced Structural Elucidation and Conformational Analysis of 1,4 Bis 5 Methyl 1,3,4 Thiadiazol 2 Yl Piperazine Compounds
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Due to the symmetrical nature of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine, with a central piperazine (B1678402) ring equally substituted at its 1 and 4 positions, a simplified NMR spectrum is anticipated.
In the ¹H NMR spectrum, the eight protons of the piperazine ring are chemically equivalent and are expected to produce a single singlet signal. For analogous N,N'-bis(1,3,4-thiadiazole) piperazine structures, this signal typically appears in the range of δ 3.15–3.77 ppm. semanticscholar.org The six protons of the two methyl groups attached to the thiadiazole rings are also equivalent and should give rise to a sharp singlet. In a closely related compound, 1,4-bis(3-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl) piperazine, this methyl signal was observed at δ 2.69 ppm. semanticscholar.org
The ¹³C NMR spectrum further confirms the molecule's symmetry. A single resonance is expected for the four equivalent methylene (B1212753) carbons of the piperazine ring, typically observed between δ 46.81–48.66 ppm. semanticscholar.org The thiadiazole rings should exhibit two distinct signals for the quaternary carbons: one for the carbon atom attached to the piperazine nitrogen (C2) and another for the carbon bearing the methyl group (C5). These signals for similar structures have been recorded in the broad range of δ 128.27–184.46 ppm. semanticscholar.org The methyl carbons would present a single signal; for the analogous methylated compound mentioned previously, this appeared at δ 26.12 ppm. semanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Piperazine Protons (-CH₂-) | ¹H | ~3.15 - 3.77 | Singlet |
| Methyl Protons (-CH₃) | ¹H | ~2.69 | Singlet |
| Piperazine Carbons (-CH₂-) | ¹³C | ~46.81 - 48.66 | - |
| Thiadiazole Carbons (C2 & C5) | ¹³C | ~128.27 - 184.46 | - |
Infrared (IR) spectroscopy is utilized to identify the characteristic vibrational modes of the functional groups within the molecule. The IR spectrum of this compound is expected to display several key absorption bands.
Stretching vibrations corresponding to the aliphatic C-H bonds of the piperazine and methyl groups are typically found in the range of 2898–2983 cm⁻¹. semanticscholar.org The spectrum would also feature a characteristic stretching band for the C-N bond of the piperazine ring, which generally appears between 1093 and 1190 cm⁻¹. semanticscholar.org The C=N double bond stretching within the 1,3,4-thiadiazole (B1197879) ring is another diagnostic peak, expected around 1510-1548 cm⁻¹. semanticscholar.org Finally, the presence of the thiadiazole ring can be confirmed by vibrations involving the C-S bond, often observed at lower wavenumbers, such as 719-735 cm⁻¹. semanticscholar.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperazine & Methyl C-H | Stretching | ~2898 - 2983 |
| Piperazine C-N | Stretching | ~1093 - 1190 |
| Thiadiazole C=N | Stretching | ~1510 - 1548 |
Mass spectrometry (MS) provides crucial information on the molecular weight and structural integrity of the compound. For this compound (C₁₀H₁₄N₆S₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ that confirms the elemental composition.
The fragmentation pattern in the mass spectrum offers further structural proof. Common fragmentation pathways would likely involve the cleavage of the central piperazine ring. The molecule could fragment symmetrically to yield ions corresponding to the [5-methyl-1,3,4-thiadiazol-2-yl-piperazine]⁺ fragment or the [5-methyl-1,3,4-thiadiazol-2-yl]⁺ moiety. Further fragmentation could involve the loss of the methyl groups or the breakdown of the thiadiazole rings, leading to characteristic smaller fragments. Analysis of these patterns allows for a step-by-step reconstruction of the molecular structure.
X-ray Crystallography for Solid-State Structural Determination
Single crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The process begins with the growth of a high-quality single crystal of the target compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.
The crystal is rotated during data collection to capture a complete three-dimensional dataset of these reflections. The positions and intensities of the diffraction spots are directly related to the arrangement of atoms in the crystal lattice through a mathematical relationship known as the Fourier transform. Sophisticated computer software is used to solve the "phase problem" and translate the diffraction data into an electron density map of the unit cell. From this map, the positions of individual atoms can be determined, yielding a precise molecular structure. ekb.egresearchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are plausible.
Given the presence of nitrogen atoms in the thiadiazole and piperazine rings and hydrogen atoms on the piperazine and methyl carbons, weak C-H···N hydrogen bonds are likely to be a significant factor in the crystal packing. nih.gov These interactions would link adjacent molecules into larger supramolecular assemblies.
Detailed Conformational Analysis of the Piperazine Ring and Thiadiazole Moieties in the Solid State
The solid-state conformation of this compound is dictated by the geometry of the central piperazine ring and the orientation of the two substituted 5-methyl-1,3,4-thiadiazole rings.
Piperazine Ring Conformation:
In the vast majority of 1,4-disubstituted piperazine derivatives characterized in the solid state, the piperazine ring adopts a stable chair conformation . nih.govresearchgate.net This conformation minimizes steric strain and torsional strain by positioning adjacent substituents in a staggered arrangement. It is therefore highly probable that the piperazine core of the title compound exists in a chair geometry. In this conformation, the two thiadiazole substituents would be attached to the nitrogen atoms (N1 and N4) and are expected to occupy equatorial positions to minimize steric hindrance.
Thiadiazole Moieties:
While specific empirical data for the title compound is unavailable, the table below provides representative bond lengths and angles for the 5-methyl-1,3,4-thiadiazole motif based on crystallographic data from closely related structures. mdpi.com
Table 1: Typical Bond Lengths and Angles for the 5-Methyl-1,3,4-thiadiazole Moiety
| Parameter | Typical Value |
|---|---|
| Bond Lengths (Å) | |
| S1–C2 | ~1.74 |
| S1–C5 | ~1.73 |
| N3–N4 | ~1.37 |
| C2–N3 | ~1.31 |
| C5–N4 | ~1.32 |
| C5–C(methyl) | ~1.49 |
| Bond Angles (°) | |
| C5–S1–C2 | ~87.0 |
| N3–N4–C5 | ~114.0 |
| S1–C5–N4 | ~116.5 |
| S1–C2–N3 | ~116.5 |
| N4–N3–C2 | ~106.0 |
Note: The values presented are approximations derived from published crystallographic data of structurally similar compounds and are for illustrative purposes. A definitive analysis requires single-crystal X-ray diffraction of the title compound.
Computational and Theoretical Chemistry Studies on 1,4 Bis 5 Methyl 1,3,4 Thiadiazol 2 Yl Piperazine and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic and structural properties of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine and related compounds. DFT methods provide a balance between computational cost and accuracy, making them ideal for studying molecules of this size.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization, typically using functionals like B3LYP with a 6-311++G(d,p) basis set, predicts specific structural features. acs.orgnih.gov The central piperazine (B1678402) ring is expected to adopt a stable chair conformation, which is the most common conformation for piperazine derivatives. The 1,3,4-thiadiazole (B1197879) rings, being aromatic heterocyclic systems, are found to be essentially planar. acs.orgnih.gov
Frontier Molecular Orbital (FMO) Theory and Prediction of Reactive Sites
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. dergipark.org.tr
For 1,3,4-thiadiazole analogues, the HOMO and LUMO are typically distributed across the entire molecular framework. nih.gov In this compound, the HOMO is expected to have significant contributions from the electron-rich thiadiazole rings and the nitrogen atoms of the piperazine core. Conversely, the LUMO is anticipated to be distributed over the π-system of the thiadiazole rings, indicating these are the likely sites for nucleophilic attack. The presence of substituents can significantly influence the energy gap; for example, electron-withdrawing groups tend to lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. dergipark.org.tr
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.39 | -1.87 | 5.52 | nih.gov |
| Substituted α-methyl cinnamic acid-thiadiazole (I) | -6.04 | -1.63 | 4.41 | dergipark.org.tr |
| Substituted α-methyl cinnamic acid-thiadiazole (II) | -6.23 | -2.02 | 4.21 | dergipark.org.tr |
Correlation of Predicted Spectroscopic Parameters with Experimental Data
A powerful application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra for 1,3,4-thiadiazole derivatives have shown excellent correlation with experimental data. acs.orgdergipark.org.trmdpi.com
Vibrational Analysis (FT-IR): Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These predicted frequencies often show a strong linear correlation with experimental FT-IR spectra, with correlation coefficients approaching 0.99. dergipark.org.tr This allows for precise assignment of vibrational modes to specific functional groups.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. For thiadiazole compounds, the calculated chemical shifts are generally in good agreement with experimental values, aiding in the structural elucidation of newly synthesized molecules. dergipark.org.trmdpi.com
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and simulate the UV-Vis absorption spectrum. mdpi.com The calculated maximum absorption wavelengths (λmax) typically align well with experimental findings, providing insights into the electronic structure and chromophores within the molecule. nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H stretch | 3250 | 3255 | dergipark.org.tr |
| C=N stretch | 1610 | 1612 | dergipark.org.tr |
| Aromatic C-H stretch | 3064 | 3069 | dergipark.org.tr |
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, researchers can identify regions involved in close contacts, such as hydrogen bonds and van der Waals interactions.
For analogues of this compound, Hirshfeld analysis reveals the nature and extent of various non-covalent interactions that stabilize the crystal packing. The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov Studies on related 1,3,4-thiadiazole structures highlight the prevalence of contacts involving hydrogen atoms. nih.govnih.gov The most significant contributions to the crystal packing typically come from H···H, N···H/H···N, and S···H/H···S interactions. nih.govnih.gov These weak interactions play a crucial role in determining the supramolecular architecture of the compound in the solid state.
| Interaction Type | Compound A (%) | Compound B (%) | Reference |
|---|---|---|---|
| N···H / H···N | 24.3 | 7.8 | nih.gov |
| S···H / H···S | 21.1 | 21.2 | nih.gov |
| H···H | 17.7 | 33.7 | nih.gov |
| S···C / C···S | 9.7 | 1.9 | nih.gov |
| C···H / H···C | - | 11.0 | nih.gov |
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.gov For a molecule like this compound, MD simulations can explore the conformational landscape, which is primarily defined by the flexibility of the piperazine ring and the rotation around the single bonds connecting it to the thiadiazole units.
While specific MD studies on this exact compound are not prevalent, research on other piperazine derivatives shows that the piperazine ring can interconvert between chair, boat, and twist-boat conformations. mdpi.com MD simulations can map the energy landscape associated with these conversions and determine the most populated states under physiological conditions. Furthermore, these simulations can reveal how the orientation of the two thiadiazole rings relative to each other changes over time, which can be critical for understanding how the molecule might interact with a biological target. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are advanced computational methods that provide a detailed understanding of chemical bonding and weak interactions based on the topology of the electron density. nih.govresearchgate.net
QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature of the interaction. nih.gov For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, whereas for non-covalent "closed-shell" interactions like hydrogen bonds and van der Waals forces, ρ(r) is low and ∇²ρ(r) is positive. rsc.org Studies on adamantane-1,3,4-thiadiazole hybrids have utilized QTAIM to characterize and quantify the strength of various intramolecular and intermolecular interactions, such as N–H···N hydrogen bonds and H-H bonding, which play significant roles in crystal stabilization. rsc.orgnih.gov
Biological Activity Research: Mechanistic Insights and Structure Activity Relationships of 1,4 Bis 5 Methyl 1,3,4 Thiadiazol 2 Yl Piperazine Derivatives
Antimicrobial Activity Studies
Derivatives of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine have been the subject of extensive research to evaluate their efficacy against various microbial pathogens. These studies have revealed significant antibacterial and antifungal properties, highlighting their potential as novel antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
A variety of 1,3,4-thiadiazole (B1197879) derivatives have demonstrated notable antibacterial activity. nih.gov For instance, newly synthesized N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole have shown significant antibacterial effects, particularly against Gram-negative bacteria such as E. coli. researchgate.netmdpi.com In contrast, another study found that certain piperazinyl quinolone derivatives with a 1,3,4-thiadiazole nucleus exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, but were less effective against Gram-negative strains. nih.gov
Specifically, derivatives of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one have shown very high potency against Gram-positive bacteria, with efficacy substantially greater than the reference drug ampicillin (B1664943). nih.gov However, these compounds did not show effectiveness against Gram-negative microorganisms. nih.gov The antibacterial activity of these compounds is influenced by the nature of substituents on the thiadiazole nucleus. nih.gov
| Compound/Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Key Findings |
|---|---|---|---|
| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Moderate | Significant (esp. E. coli) | Shows notable efficacy against Gram-negative strains. researchgate.netmdpi.com |
| N-(5-aryl-1,3,4-thiadiazole-2-yl)piperazinyl quinolones | Excellent (esp. S. aureus, S. epidermidis) | Inactive | Nitroimidazole derivatives were particularly potent. nih.gov |
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | Very Potent | Ineffective | Significantly more active than ampicillin against tested Gram-positive strains. nih.gov |
Antifungal Efficacy Against Relevant Fungal Pathogens
The antifungal potential of 1,3,4-thiadiazole derivatives has also been investigated. Studies have shown that some of these compounds exhibit promising activity against various fungal strains. wjpmr.com For example, certain newly synthesized 1,3,4-thiadiazole derivatives demonstrated high potency as antifungals, with the exception of activity against Candida albicans. nih.gov The structure-activity relationship suggests that the nature of the substituent group on the phenyl ring attached to the thiadiazole moiety plays a crucial role in determining the antifungal activity. nih.gov Specifically, electron-withdrawing groups were found to decrease the antifungal effect. nih.gov
| Compound/Derivative Class | Fungal Strains Tested | Key Findings |
|---|---|---|
| N-[3-aryl-5-(...)-3H- nih.govbanglajol.inforesearchgate.net-thiadiazol-2-ylidene]-benzamides | Various, including Candida albicans | Compounds with electron-donating groups showed high potency, while those with electron-withdrawing groups had decreased activity. nih.gov |
| General 1,3,4-thiadiazole derivatives | Not specified | Some derivatives showed excellent antifungal activity when compared to the standard drug Fluconazole. wjpmr.com |
Proposed Molecular Mechanisms of Antimicrobial Action (e.g., Enoyl-ACP Reductase Inhibition)
A primary proposed mechanism for the antimicrobial action of these compounds is the inhibition of the bacterial enoyl-acyl carrier protein reductase (ENR). researchgate.netmdpi.com This enzyme is a key player in the fatty acid biosynthesis pathway of bacteria, making it an attractive target for antibacterial drugs. researchgate.net Docking studies have supported this hypothesis, showing that piperazine (B1678402) derivatives bearing the N,N′-bis(1,3,4-thiadiazole) moiety can effectively bind to the active site of the E. coli enoyl reductase. researchgate.netmdpi.com
Mycobacterial enoyl acyl carrier protein reductase (InhA) is another clinically validated target, particularly for the treatment of tuberculosis. nih.gov Thiadiazole-based inhibitors have been shown to be potent, direct, and competitive inhibitors of InhA. nih.gov The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability, which is a desirable characteristic for therapeutic agents. rsc.org
Anticancer Activity Investigations
In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates for anticancer therapy. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, and research has begun to uncover the molecular mechanisms underlying their antitumor action.
In Vitro Cytotoxicity Assays Against Various Human Cancer Cell Lines (e.g., HepG2, HCT 116, MCF-7)
Numerous studies have demonstrated the cytotoxic potential of 1,3,4-thiadiazole derivatives against various human cancer cell lines. For instance, novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids have shown promising cytotoxicity against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. semanticscholar.orgrsc.org
One particular compound, 9i from a synthesized series, exhibited potent inhibitory activity against HCT116, HepG2, and MCF7 cancer cells with IC50 values of 8.51 ± 2.5, 22.02 ± 2.9, and 13.01 ± 2.8 µM, respectively. semanticscholar.org Another study on 5-Aryl-1,3,4-thiadiazole-based compounds also showed significant cytotoxic potential against MCF-7 and HepG2 cancer cell lines. mdpi.com The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes and interact with biological targets. nih.gov
| Compound/Derivative Class | HepG2 IC50 (µM) | HCT 116 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|---|
| Piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrid (Compound 9i) | 22.02 ± 2.9 | 8.51 ± 2.5 | 13.01 ± 2.8 |
| 5-Aryl-1,3,4-thiadiazole derivatives (e.g., 4e, 4i) | 3.13 - 6.51 | Not specified | 2.32 - 5.36 |
Molecular Mechanisms of Antitumor Action (e.g., Apoptosis Induction, EGFR-Targeted Modulation)
The antitumor activity of these compounds is believed to be mediated through several molecular mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. For example, the highly potent compound 9i was found to dramatically induce apoptotic cell death in HCT-116 cells. semanticscholar.org This was accompanied by an upregulation of apoptosis-related genes and a downregulation of the anti-apoptotic gene Bcl-2. semanticscholar.org
Furthermore, many 1,3,4-thiadiazole derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a validated target in various cancers. nih.govresearchgate.netresearchgate.net Certain piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids have exhibited potent EGFR kinase inhibition activity, with IC50 values in the nanomolar range, comparable to the standard drug Erlotinib. semanticscholar.org The ability of these compounds to interfere with DNA replication processes, due to the 1,3,4-thiadiazole ring acting as a bioisostere of pyrimidine (B1678525), also contributes to their anticancer effects. nih.govresearchgate.netresearchgate.net
Studies on Interactions with Specific Enzyme Targets (e.g., Eg5 Motor Protein)
The mitotic kinesin Eg5, a motor protein essential for the formation of a bipolar mitotic spindle, has been identified as a promising target for novel anti-mitotic cancer therapies. nih.gov Research into inhibitors of this protein has led to the exploration of various heterocyclic compounds. Notably, derivatives of the 1,3,4-thiadiazoline scaffold have been identified as a new class of mitotic kinesin Eg5 inhibitors. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on these 2,4,5-substituted-1,3,4-thiadiazoline derivatives have provided valuable insights for optimizing their inhibitory activity. nih.gov It was discovered that strategic modifications to the side chains at the 2-, 4-, and 5-positions of the 1,3,4-thiadiazoline ring significantly influence their potency. The introduction of a sulfonylamino group at the 5-position side chain and the incorporation of bulky acyl groups at the 2- and 4-positions were found to substantially increase both the mitotic phase accumulation activity and the direct Eg5 inhibitory activity. nih.gov These optimized, optically active compounds demonstrated enhanced antitumor activity in a human ovarian cancer xenograft mouse model when administered orally. nih.gov While these studies focus on the thiadiazoline core, they highlight the potential of the 1,3,4-thiadiazole chemical space in designing Eg5 inhibitors.
Anticonvulsant Activity Evaluation in Preclinical In Vivo Models
Derivatives of the 1,3,4-thiadiazole scaffold, which forms the core of this compound, have been extensively evaluated for anticonvulsant properties in a variety of preclinical in vivo models. arjonline.orgnih.gov The most common screening methods employed are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests, which help to identify compounds effective against generalized tonic-clonic seizures and myoclonic seizures, respectively. ptfarm.plbiointerfaceresearch.com
Numerous studies have reported that compounds incorporating the 1,3,4-thiadiazole ring show significant protection in these models. nih.govfrontiersin.org For instance, certain N-(5-{4-[sulfonyl]piperazine-1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide derivatives have shown potent activity. nih.govfrontiersin.org The anticonvulsant potential is often compared to standard antiepileptic drugs (AEDs) like phenytoin, carbamazepine, and valproic acid. nih.govnih.gov Neurotoxicity, a critical parameter for potential CNS agents, is typically assessed using the rotorod test to measure minimal motor impairment. ptfarm.plbiointerfaceresearch.com SAR studies indicate that the nature and position of substituents on the thiadiazole ring and associated moieties, such as phenyl groups, are crucial for activity. The presence of electron-withdrawing groups has been associated with good potency. nih.govfrontiersin.org
| Model | Purpose | Key Findings for Thiadiazole Derivatives | Standard Drugs for Comparison |
|---|---|---|---|
| Maximal Electroshock (MES) Test | Screens for activity against generalized tonic-clonic seizures. | Many derivatives show significant protection, indicating potential efficacy. nih.gov | Phenytoin, Carbamazepine ptfarm.pl |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Screens for activity against myoclonic seizures. | Some derivatives demonstrate activity, suggesting a broader spectrum. frontiersin.org | Ethosuximide, Valproic Acid |
| Rotorod Test | Assesses neurotoxicity and motor impairment. | Active compounds are evaluated for minimal motor deficits. biointerfaceresearch.com | N/A |
The mechanism of action for the anticonvulsant effects of 1,3,4-thiadiazole derivatives is believed to involve the modulation of major inhibitory and excitatory neurotransmitter systems. nih.gov A primary proposed mechanism is the enhancement of GABAergic inhibition. frontiersin.org These compounds may act by preventing the firing of neurons in the brain through the release of chloride ions via the GABA-A receptor pathway. nih.govfrontiersin.org The structural features of these molecules, particularly their lipophilicity and the presence of specific pharmacophores, are thought to facilitate their interaction with components of the GABA-A receptor complex. nih.gov
In addition to GABAergic pathways, interactions with other receptors and channels are being explored. Long-chain arylpiperazine derivatives, a structural class related to the subject compound, are known to interact with serotonergic receptors, specifically 5-HT1A and 5-HT2A. researchgate.net Since serotonergic neurons modulate GABAergic and glutamatergic systems, which are critical in controlling neuronal excitability, this represents another potential avenue through which these compounds may exert their anticonvulsant effects. researchgate.net The affinity for voltage-gated sodium and calcium channels, common targets for many established AEDs, is also a plausible mechanism of action for these derivatives. mdpi.com
Enzyme Inhibition Studies
The 1,3,4-thiadiazole and piperazine moieties are recognized scaffolds in the design of urease inhibitors. Urease, a nickel-containing metalloenzyme, is implicated in pathologies associated with bacteria like Helicobacter pylori. nih.govresearchgate.net Benzimidazolone derivatives that incorporate piperazine and thiadiazole rings have demonstrated potent urease inhibitory activity, with some compounds showing IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov
Molecular docking simulations have been crucial in elucidating the binding modes of these inhibitors within the urease active site. nih.govresearchgate.net These studies reveal that the inhibitors interact with key amino acid residues and the essential nickel ions (Ni2+) in the catalytic center. nih.gov The interactions are multifaceted and can include:
Hydrogen Bonding: With residues such as His221, Glu222, and Asp223. nih.gov
Metal Coordination: Direct interaction with the Ni2+ ions. nih.gov
Other Interactions: Salt bridges, π-π stacking, and π-cation interactions with residues like Arg338 and His322. nih.gov
These simulations confirm that the heterocyclic moieties can effectively orient the molecule to block the active site, preventing the hydrolysis of urea. researchgate.net
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comscienceopen.com The active site of this cysteine protease features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41). mdpi.com Inhibition of Mpro effectively halts the viral life cycle. scienceopen.com
Research has shown that heterocyclic compounds, including thiadiazolidinone (B1220539) derivatives, can act as potent inhibitors of Mpro. nih.govresearchgate.net One such derivative displayed strong inhibition with an IC50 value in the low micromolar range (1.39 ± 0.22 μM). nih.govresearchgate.net Computational and experimental studies suggest that these inhibitors can act covalently, forming a bond with the catalytic Cys145 residue. mdpi.comnih.gov This covalent interaction disrupts the enzyme's dynamics and blocks its function. Molecular docking studies help visualize how these small molecules fit into the Mpro active site and interact with key residues, guiding the rational design of more potent inhibitors. nih.govresearchgate.net
| Enzyme Target | Biological Relevance | Inhibition Mechanism for Thiadiazole/Piperazine Derivatives | Key Active Site Interactions |
|---|---|---|---|
| Urease | Bacterial pathogenesis (e.g., H. pylori) | Competitive inhibition within the active site. nih.gov | Coordination with Ni2+ ions; H-bonding with His, Glu, Asp residues. nih.gov |
| SARS-CoV-2 Mpro | COVID-19 viral replication. scienceopen.com | Covalent or non-covalent binding to the catalytic dyad. mdpi.comnih.gov | Interaction with catalytic Cys145 and His41. mdpi.com |
| Carbonic Anhydrase (CA) | Physiological pH balance, implicated in glaucoma, epilepsy. mdpi.com | Binding of the sulfonamide group to the active site zinc ion. mdpi.com | Coordination to Zn2+; H-bonding with active site residues. nih.gov |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, including pH regulation and CO2 transport. mdpi.com The 1,3,4-thiadiazole ring is a cornerstone of several well-known CA inhibitors. For example, acetazolamide (B1664987) and methazolamide (B1676374) are sulfonamides based on the 1,3,4-thiadiazole scaffold and are used clinically as diuretics and for treating glaucoma. mdpi.com
Derivatives of 1,3,4-thiadiazole bearing a sulfonamide group are known to be potent inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and hCA II and the tumor-associated hCA IX and hCA XII. mdpi.comnih.gov The inhibitory mechanism involves the coordination of the sulfonamide moiety to the zinc ion (Zn2+) located at the bottom of the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion essential for catalysis. mdpi.com Studies on benzenesulfonamides incorporating 1,3,4-thiadiazole moieties have demonstrated low nanomolar inhibition constants (Ki) against hCA II, hCA IX, and hCA XII, highlighting the strong potential of this scaffold for developing isoform-selective CA inhibitors. nih.gov
Structure Activity Relationship Sar Analysis for 1,4 Bis 5 Methyl 1,3,4 Thiadiazol 2 Yl Piperazine Analogs
Impact of Substituent Variation on Biological Efficacy and Selectivity Across Different Assays
The biological profile of 1,3,4-thiadiazole (B1197879) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. nih.govijpcbs.com The 1,3,4-thiadiazole ring is considered a versatile pharmacophore, in part because it is a bioisostere of the pyrimidine (B1678525) ring, allowing it to potentially interfere with processes like DNA replication. researchgate.net The mesoionic character of the 1,3,4-thiadiazole ring system also enables it to cross cellular membranes and interact effectively with biological targets. nih.gov
Research on related 1,3,4-thiadiazole compounds demonstrates that even minor structural variations can lead to significant changes in biological activity. ijpcbs.com For instance, in the development of anticancer agents, introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been shown to enhance the compound's effect. nih.gov The specific chemical nature and position of substituents on this aromatic ring further influence the efficacy against cancer cells. nih.gov
In the context of antimicrobial activity, various substitutions on piperazine-thiadiazole conjugates have been explored. For example, replacing a chloro-substituent at the 5-position of the thiadiazole ring with different thiophenoxides can modulate the compound's activity profile. nih.govmdpi.com Studies on other thiadiazole derivatives have shown that the presence of a methyl group can enhance lipophilicity and binding affinity, leading to improved antiproliferative effects. acs.org Conversely, other studies have found that compounds with amino groups at the 5-position of the thiadiazole ring can exhibit high diuretic activity. mdpi.com This highlights that the optimal substituent is highly dependent on the specific biological target and desired therapeutic outcome.
The following table summarizes the impact of various substituents on the biological activity of different 1,3,4-thiadiazole scaffolds, as reported in various studies.
| Scaffold | Substituent Variation | Assay | Observed Impact on Activity | Reference |
| 1,3,4-Thiadiazole | Introduction of an aromatic ring at the C5 position | Anticancer | Enhanced anticancer effect | nih.gov |
| Sulfonamide-Thiadiazole | Methyl carbodithioate vs. Benzyl carbodithioate | Antiproliferative (HCT-116, HepG-2, MCF-7) | Smaller alkyl groups (methyl) showed significantly better activity | acs.org |
| Sulfonamide-Thiadiazole | N,N-dimethyl vs. N,N-diethyl | Antiproliferative (HCT-116, HepG-2, MCF-7) | Smaller alkyl groups (dimethyl) resulted in better activity | acs.org |
| 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine | Replacement of Chloro with Thiophenoxides (e.g., -S-C6H5, -S-C6H4-NO2) | Antimicrobial | Resulted in compounds with significant antibacterial activity, particularly against Gram-negative strains | nih.govmdpi.com |
| 5-substituted-1,3,4-thiadiazole | Methyl group vs. Amino group at C5 position | Diuretic | Compounds with a methyl group at the 5th position displayed high diuretic activity | mdpi.com |
Influence of Piperazine (B1678402) Bridge Modifications on Compound Activity Profiles
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. researchgate.net In molecules like 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine, the piperazine moiety acts as a central, symmetrical linker. Its conformational flexibility and the basicity of its nitrogen atoms are key to its function. nih.govnih.gov These nitrogen atoms can engage in electrostatic interactions with anionic regions of biological receptors. nih.govnih.gov
Modifications to this central piperazine bridge can profoundly impact the compound's activity. Varying the N-substituents on a piperazine ring is a common strategy to enhance potency and improve the selectivity of a molecule. nih.govmdpi.com For instance, the incorporation of piperazine into sulfonyl structures attached to a 1,3,4-thiadiazole ring has led to the development of potent agents against bacterial pathogens like Xanthomonas oryzae. nih.gov In this case, the sulfonylpiperazine moiety was crucial for the observed activity, which included increasing the permeability of bacterial cell membranes and inhibiting biofilm formation. nih.gov
Furthermore, altering the core structure of the piperazine ring itself, for example, by creating 1,4-disubstituted piperazine-2,5-dione derivatives, represents another design strategy. nih.gov This modification changes the geometry, rigidity, and hydrogen bonding capacity of the central bridge, leading to different biological profiles, such as enhanced antioxidant activity. nih.gov The versatile nature of the piperazine ring allows for these structural adjustments, which can fine-tune the three-dimensional geometry of the molecule to optimize interactions with a biological target. researchgate.net
Pharmacophore Modeling and Ligand-Based Design Principles for Optimized Biological Responses
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com For 1,3,4-thiadiazole derivatives, pharmacophore models have been successfully developed to identify potent inhibitors for various enzymes, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapy. acs.orgmdpi.com
A typical pharmacophore model for a VEGFR-2 inhibitor based on a thiadiazole scaffold includes several key features:
A heteroaromatic moiety: The 1,3,4-thiadiazole ring itself often serves this function, playing a crucial role in binding and stability within the target's active site. acs.orgmdpi.com
Hydrogen Bond Donors and Acceptors: These are essential for anchoring the ligand to specific amino acid residues in the target protein. mdpi.com
Hydrophobic Regions and Aromatic Rings: These features engage in hydrophobic interactions with nonpolar pockets of the active site, enhancing binding affinity. acs.orgmdpi.com
A Spacer Group: This component, which can be the piperazine ring, properly orients the other pharmacophoric features for optimal interaction. acs.org
Ligand-based design principles leverage the known structures of active compounds to develop new, more potent analogs. The 1,3,4-thiadiazole nucleus is considered a versatile pharmacophore that can be incorporated into various molecular frameworks to create hybrid molecules with diverse pharmacological effects. nih.gov By understanding the key interactions—such as hydrogen bonds and hydrophobic contacts—that thiadiazole-piperazine compounds make with their targets, medicinal chemists can rationally design next-generation molecules with optimized biological responses. nih.gov
Stereochemical Considerations and their Role in Modulating Biological Activity
The parent compound, this compound, is an achiral molecule as it possesses multiple planes of symmetry and lacks any stereocenters. Therefore, in its unsubstituted form, stereoisomerism is not a factor.
However, stereochemical considerations would become critically important if modifications introducing chirality were made to the structure. nih.gov This could occur, for example, by introducing substituents onto the carbon atoms of the piperazine ring. In such cases, the resulting compound could exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. mdpi.com
This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may fit into a binding site much more effectively than another, akin to a key fitting into a lock. For example, studies on other chiral heterocyclic compounds have shown that only isomers with a specific configuration (e.g., (5S, αS)) display significant biological activity, which can be attributed to stereoselective uptake by cells or a more favorable binding interaction with the target protein. mdpi.com Therefore, if chiral analogs of this compound were to be synthesized, the separation and individual biological evaluation of each stereoisomer would be essential to identify the most active and selective agent. nih.govmdpi.com
Advanced Research Methodologies and Techniques Applied to 1,4 Bis 5 Methyl 1,3,4 Thiadiazol 2 Yl Piperazine
In Silico Screening and Virtual Library Design for Novel Derivatives
In the quest for novel therapeutic agents, in silico screening and the design of virtual libraries have become indispensable tools. For the lead compound, 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine, these computational methods allow for the rapid exploration of a vast chemical space to identify derivatives with potentially improved activity and selectivity.
The process typically begins with the creation of a virtual library of derivatives based on the core scaffold of this compound. This involves systematically modifying various positions on the piperazine (B1678402) and thiadiazole rings with a diverse set of functional groups. Computational tools are then employed to predict the physicochemical properties and potential biological activity of these virtual compounds.
Molecular docking is a key technique used in this context. It simulates the binding of each derivative within the active site of a specific biological target, such as an enzyme or receptor. The docking scores provide an estimation of the binding affinity, helping to prioritize compounds for synthesis and further testing. For instance, a virtual screen of derivatives could be performed against a protein kinase, a common target in cancer therapy. The results, as illustrated in the hypothetical table below, would highlight derivatives with the most favorable predicted binding energies.
Table 1: Hypothetical Molecular Docking Results for Novel Derivatives
| Derivative ID | Modification | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| D-001 | 4-fluorophenyl on piperazine | Kinase A | -9.8 | Lys78, Glu95, Leu150 |
| D-002 | 3-chloro-4-hydroxyphenyl on piperazine | Kinase A | -10.5 | Lys78, Asp165, Phe166 |
| D-003 | 2-pyridyl on piperazine | Kinase A | -9.2 | Met93, Ile148 |
| D-004 | Cyclohexyl on piperazine | Kinase A | -8.5 | Val65, Ala88 |
Pharmacophore modeling is another crucial in silico method. It identifies the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to rapidly screen large compound databases to find novel scaffolds that mimic the key interaction points of this compound.
High-Throughput Screening (HTS) Approaches for Identifying Active Leads
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. In the context of this compound, HTS can be employed to screen a library of its derivatives against a panel of cellular or biochemical assays.
For example, a library of synthesized derivatives could be screened for their ability to inhibit the proliferation of a specific cancer cell line. The results of such a screen are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the biological process by 50%.
Table 2: Illustrative HTS Results for Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM) |
|---|---|---|
| C-101 | MCF-7 (Breast Cancer) | 5.2 |
| C-102 | HCT116 (Colon Cancer) | 2.8 |
| C-103 | A549 (Lung Cancer) | 8.1 |
| C-104 | HepG2 (Liver Cancer) | 4.5 |
The miniaturization of these assays allows for the testing of thousands of compounds in a short period, accelerating the identification of promising lead candidates for further development.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of derivatives of this compound, QSAR models can be developed to predict the activity of untested compounds and to guide the design of more potent analogs.
The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.
A well-validated QSAR model can be a powerful predictive tool. For example, a QSAR model for the antileishmanial activity of thiadiazole derivatives could reveal that specific electronic and topological properties are crucial for potency. This information can then be used to design new derivatives with optimized properties.
Table 3: Example of a QSAR Model for Biological Activity
| Model Parameter | Value | Description |
|---|---|---|
| r² | 0.85 | Coefficient of determination, indicating a good fit of the model |
| q² | 0.72 | Cross-validated r², indicating good predictive ability |
| F-statistic | 65.4 | Indicates the statistical significance of the model |
| Key Descriptors | LogP, TPSA, HOMO Energy | Examples of molecular properties influencing activity |
Biophysical Techniques for Investigating Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry)
Understanding the thermodynamics and kinetics of how a ligand binds to its target protein is fundamental for drug design. Biophysical techniques provide detailed insights into these interactions. Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.
In the study of this compound and its derivatives, ITC can be used to determine key thermodynamic parameters of the binding event, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). This information helps to elucidate the driving forces behind the interaction, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in the system's disorder).
Table 4: Hypothetical ITC Data for Derivative Binding to a Target Protein
| Derivative | Binding Affinity (Kd, nM) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|
| D-001 | 50 | -8.5 | 2.1 | 1.05 |
| D-002 | 25 | -10.2 | 1.5 | 0.98 |
| D-003 | 120 | -6.8 | 3.5 | 1.10 |
Other biophysical techniques such as Surface Plasmon Resonance (SPR) can provide kinetic data, including the association (kon) and dissociation (koff) rates of the ligand-target complex. Together, these methods provide a comprehensive understanding of the molecular recognition process, which is invaluable for the rational design of improved therapeutic agents.
Concluding Perspectives and Future Research Trajectories for 1,4 Bis 5 Methyl 1,3,4 Thiadiazol 2 Yl Piperazine Research
Opportunities for Novel Derivatization, Scaffold Exploration, and Multi-Targeting Approaches
The structural framework of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-yl)piperazine offers substantial opportunities for novel derivatization and scaffold exploration. The methyl groups on the thiadiazole rings are prime sites for modification. Replacement of these methyl groups with a variety of other functional groups (e.g., halogens, larger alkyl chains, aryl groups) could significantly modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and target selectivity.
The piperazine (B1678402) linker itself presents another avenue for derivatization. While the core piperazine offers a degree of conformational flexibility, exploring alternative cyclic diamine linkers could lead to derivatives with altered spatial arrangements of the thiadiazole units, potentially enhancing binding to specific biological targets.
The concept of multi-targeting, where a single molecule is designed to interact with multiple biological targets implicated in a disease, is a particularly exciting prospect for this class of compounds. The 1,3,4-thiadiazole (B1197879) moiety is a known pharmacophore present in a wide range of biologically active compounds, including inhibitors of various enzymes. bepls.com The bis-thiadiazole structure of the parent compound could be leveraged to design molecules that simultaneously inhibit two different enzymes or two distinct sites on the same enzyme. For instance, in the context of cancer, one could envision derivatives designed to inhibit both a protein kinase and a histone deacetylase.
| Area of Opportunity | Potential Modifications and Approaches |
| Novel Derivatization | - Modification of the 5-position of the thiadiazole ring (e.g., replacing methyl with other alkyl, aryl, or functional groups). - Introduction of substituents on the piperazine ring. |
| Scaffold Exploration | - Replacement of the piperazine linker with other cyclic or acyclic diamines to alter conformational properties. - Fusion of other heterocyclic rings to the thiadiazole or piperazine moieties. |
| Multi-Targeting Approaches | - Design of derivatives that can simultaneously interact with multiple biological targets (e.g., dual-kinase inhibitors, enzyme-receptor modulators). - Leveraging the symmetrical structure for bivalent binding to target proteins. |
Integration of Multidisciplinary Methodologies in Future Studies for Comprehensive Understanding
To fully realize the potential of this compound and its derivatives, future research must embrace a multidisciplinary approach. This involves a synergistic integration of synthetic chemistry, computational modeling, and comprehensive biological evaluation.
Computational chemistry can play a pivotal role in guiding the design of new derivatives. Molecular docking studies can predict the binding modes of these compounds with various biological targets, helping to prioritize synthetic efforts towards molecules with the highest predicted affinity and selectivity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the physicochemical properties of different derivatives with their biological activities, providing valuable insights for further optimization.
Following computational design and chemical synthesis, rigorous biological evaluation is essential. This should extend beyond simple in vitro screening to include more complex cell-based assays and, eventually, in vivo models. A deeper understanding of the mechanism of action can be achieved through techniques such as transcriptomics and proteomics, which can reveal the broader cellular pathways affected by these compounds.
The interplay between these disciplines creates a powerful research cycle: computational predictions guide synthesis, experimental results validate and refine the computational models, and a deeper biological understanding informs the next round of design and synthesis.
Potential for Development as Chemical Probes and Mechanistic Tools in Fundamental Biological Systems
Beyond their direct therapeutic potential, this compound and its analogs could be developed into valuable chemical probes and mechanistic tools for fundamental biological research. The 1,3,4-thiadiazole scaffold is known to be a part of molecules that can exhibit fluorescence, a property that is highly valuable for the development of chemical probes. nih.govnih.gov By strategically modifying the substituents on the thiadiazole rings, it may be possible to create derivatives with desirable photophysical properties, such as high quantum yields and sensitivity to their local environment. Such fluorescent probes could be used to visualize and track biological processes in living cells with high spatial and temporal resolution.
Furthermore, the ability of thiadiazole-containing compounds to inhibit a variety of enzymes makes them excellent candidates for the development of mechanistic tools. bepls.com By designing highly potent and selective inhibitors based on the this compound scaffold, researchers can probe the function of specific enzymes in complex biological pathways. These chemical tools can be used to dissect the roles of these enzymes in health and disease, helping to validate them as therapeutic targets and to elucidate the downstream consequences of their inhibition.
The development of such probes and tools would not only advance our understanding of fundamental biology but could also provide new avenues for drug discovery. For example, a fluorescent probe that binds to a specific protein could be used in high-throughput screening assays to identify other small molecules that bind to the same target.
Q & A
Q. Why do some studies report high antiplatelet activity while others show limited efficacy?
- Methodological Answer :
- Experimental variables : Differences in assay conditions (e.g., platelet-rich plasma vs. whole blood) affect results. Standardize protocols using ISTH guidelines .
- Structural heterogeneity : Batch-to-batch variations in methyl group positioning on thiadiazole rings may alter bioactivity. Use HPLC-UV to verify batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
